

# Application Note: TS 155-2 in Cancer Research Models

Author: BenchChem Technical Support Team. Date: December 2025



Topic: **TS 155-2** Application in Cancer Research Models Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

#### Introduction

**TS 155-2** is a macrocyclic lactone compound identified as an inhibitor of calcium entry into cells, specifically that which is induced by thrombin stimulation.[1] It is structurally related to hygrolidin and is produced by a species of Streptomyces.[1] The compound is soluble in ethanol, methanol, DMF, and DMSO.[1]

#### Important Note on Current Research Status

A comprehensive review of publicly available scientific literature, including peer-reviewed journals and patent databases, reveals a significant lack of studies on the application of **TS 155-2** in cancer research. One supplier of the compound explicitly states that, with the exception of the original patent suggesting potential hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory activity, "no literature investigation of TS155-2 is available".[1] Our independent search for the specified patent (Japan Patent 2000-302782) and CAS number (303009-07-6) did not yield any data related to oncology.

Therefore, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams for the use of **TS 155-2** in cancer research models at this time. The information that would be required to generate such a document is not present in the current body of scientific literature.







#### Potential for Confusion

It is important for researchers to be aware of other similarly named entities in the field of cancer research to avoid confusion:

- microRNA-155 (miR-155): An extensively studied microRNA that acts as an oncomiR in many cancers, including breast cancer.[2] Its overexpression is often correlated with tumor progression and metastasis.
- TNO155: An investigational, selective, allosteric inhibitor of the SHP2 phosphatase. TNO155
  has been evaluated in clinical trials in combination with other targeted therapies for solid
  tumors with specific mutations, such as KRAS G12C.
- YM155: A small molecule inhibitor of survivin, a protein that is overexpressed in many cancers and is associated with resistance to apoptosis.

Hypothetical Areas of Investigation for TS 155-2 in Oncology

Given that **TS 155-2** is described as an inhibitor of calcium entry, we can speculate on its potential, yet unproven, applications in cancer research. Calcium signaling is a critical component of many cellular processes that are hijacked in cancer, including proliferation, migration, and apoptosis. Store-operated calcium entry (SOCE) is a key mechanism for calcium influx and has been shown to be dysregulated in various cancers.

A hypothetical research program to investigate **TS 155-2** in cancer could involve the following logical workflow:





Click to download full resolution via product page

Caption: A logical workflow for the preclinical evaluation of a novel calcium entry inhibitor in cancer research.



This diagram illustrates a general path for investigating a compound with a mechanism of action like that of **TS 155-2**. It begins with fundamental in vitro studies to determine its anticancer activity and mechanism, progresses to in vivo models to assess efficacy and safety, and moves toward more translationally relevant patient-derived models.

#### Conclusion

While the described mechanism of action of **TS 155-2** as a calcium entry inhibitor suggests a potential area for investigation in oncology, there is currently no published scientific evidence to support its use in cancer research models. The creation of detailed protocols and application notes would be speculative and not based on validated data. Researchers interested in this compound should be prepared to conduct foundational research to establish its efficacy and mechanism of action in cancer. It is also crucial to distinguish **TS 155-2** from other similarly named but mechanistically distinct molecules in cancer research, such as miR-155 and TNO155.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. toku-e.com [toku-e.com]
- 2. The Clinicopathological Significance of MicroRNA-155 in Breast Cancer: A Meta-Analysis -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: TS 155-2 in Cancer Research Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10769676#ts-155-2-application-in-cancer-research-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com